1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1286732-67-9 . It has a molecular weight of 254.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “1-[(2-thienylamino)carbonyl]-4-piperidinecarboxylic acid” and its InChI Code is "1S/C11H14N2O3S/c14-10(15)8-3-5-13(6-4-8)11(16)12-9-2-1-7-17-9/h1-2,7-8H,3-6H2,(H,12,16)(H,14,15)" .Physical And Chemical Properties Analysis
The compound is solid in its physical form . Its molecular weight is 254.31 .Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthetic Routes and Chemical Transformations : One study outlines a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline, highlighting its utility in organic synthesis and chemical transformations (Freund & Mederski, 2000).
Preparation of Hydrochloride Derivatives : Research on the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride from piperidine-4-carboxylic acid as a starting material showcases its application in preparing hydrochloride derivatives with potential medicinal chemistry applications (Zheng Rui, 2010).
Medicinal Chemistry and Pharmacology
Anticancer Agents : The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents demonstrate its role in developing new therapeutic agents (Rehman et al., 2018).
ACC1/2 Inhibitors : The discovery of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, with optimization studies identifying fluorine substituted tert-butoxycarbonyl group, underscores its significance in medicinal chemistry research aimed at metabolic disorders (Chonan et al., 2011).
Crystallography and Structural Studies
Molecular Structure Analysis : Studies on the molecular structure, hydrogen bonding, and spectroscopic properties of complexes involving piperidine-4-carboxylic acid provide insights into its structural characteristics and interactions in the solid state. This information is crucial for understanding the physicochemical properties of potential pharmaceuticals (Komasa et al., 2008).
Hydrogen-Bonded Structures : Research on low-dimensional hydrogen-bonded structures in proton-transfer compounds of 4,5-dichlorophthalic acid with piperidine demonstrates its utility in studying hydrogen bonding patterns and designing crystal structures (Smith & Wermuth, 2010).
properties
IUPAC Name |
1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-10(15)8-3-5-13(6-4-8)11(16)12-9-2-1-7-17-9/h1-2,7-8H,3-6H2,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOJWVOISSTHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.